KRP-203

概要

説明

KRP-203は、スフィンゴシン-1-リン酸受容体アゴニストとして機能する合成免疫調節化合物です。 炎症性腸疾患や臓器移植など、さまざまな免疫媒介性疾患における潜在的な治療用途について研究されています .

科学的研究の応用

Chemistry: Used as a model compound to study sphingosine-1-phosphate receptor agonists.

Biology: Investigated for its role in modulating immune cell trafficking and function.

Medicine: Explored as a therapeutic agent for treating inflammatory bowel disease, organ transplantation, and other immune-mediated diseases.

Industry: Potential applications in the development of new immunomodulatory drugs.

作用機序

KRP-203は、免疫細胞表面のスフィンゴシン-1-リン酸受容体に結合することで作用を発揮します . この結合は、AKT、Rac、Rho、ERK、PKCなどの複数のダウンストリームシグナル伝達経路を活性化し、リンパ球の隔離や免疫応答の調節などのさまざまな生物学的効果をもたらします . この化合物は、末梢リンパ球数を減らし、二次リンパ組織へのホーミングを加速させます .

類似化合物の比較

This compoundは、フィンゴリモッド、オザニモッド、シポニモッドなど、他のスフィンゴシン-1-リン酸受容体アゴニストと似ています . this compoundは、特定の結合親和性と薬物動態特性が独特であり、特定の治療用途において利点をもたらす可能性があります . 類似の化合物には、以下が含まれます。

フィンゴリモッド: 多発性硬化症の治療に使用されるもう1つのスフィンゴシン-1-リン酸受容体アゴニストです。

オザニモッド: 潰瘍性大腸炎と多発性硬化症の治療に使用されます。

シポニモッド: 主に二次進行性多発性硬化症の治療に使用されます。

This compoundの独特の特性は、免疫調節の分野におけるさらなる研究開発のための有望な候補となっています。

生化学分析

Biochemical Properties

KRP-203 is a sphingosine-1-phosphate (S1P) receptor agonist . This compound interacts with these receptors, particularly S1P receptor type 1 , to exert its effects.

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It reduces the number of peripheral blood mononuclear cells, including lymphocytes and monocytes . It also enhances lymphocyte homing into peripheral lymph nodes . In addition, this compound interferes with lymphocyte function, as evidenced by decreased T-cell proliferation and interleukin-2 and interferon-γ production in activated splenocytes .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with S1P receptors. As an S1P receptor agonist, this compound binds to these receptors, particularly S1P receptor type 1, and activates them . This activation leads to a variety of effects at the molecular level, including changes in gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed over time. For example, in studies involving low-density lipoprotein receptor–deficient mice, this compound was administered for 6 and 16 weeks . Over this period, this compound substantially reduced atherosclerotic lesion formation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, in studies involving low-density lipoprotein receptor–deficient mice, this compound was administered at a dose of 3.0 mg/kg per day . At this dosage, this compound significantly reduced peripheral lymphocytes .

Metabolic Pathways

This compound is involved in the S1P signaling pathway . This pathway is part of the larger sphingolipid metabolism pathway, which involves the production of S1P from sphingosine by sphingosine kinases .

Subcellular Localization

As an S1P receptor agonist, it is likely that this compound localizes to the same areas as S1P receptors, which are found on the cell surface .

準備方法

合成経路と反応条件

KRP-203は、天然に存在する脂質であるスフィンゴシンの修飾を含む一連の化学反応によって合成されます。 合成は通常、スフィンゴシンキナーゼ2によるスフィンゴシンのリン酸化を含み、化合物の活性型であるthis compound-Pを生成します . その後、化合物は滅菌0.5%メチルセルロースに溶解し、実験に使用するためにさらに希釈されます .

工業生産方法

This compoundの工業生産には、上記と同様の化学経路を使用した大規模合成が含まれます。このプロセスには、最終製品の純度と有効性を確保するための厳格な品質管理対策が含まれています。化合物は通常、規制基準を満たすために医薬品グレードの施設で製造されます。

化学反応の分析

反応の種類

KRP-203は、次のようないくつかの種類の化学反応を起こします。

酸化: この化合物は酸化されてさまざまな代謝産物を生成します。

還元: 還元反応は、分子上の官能基を修飾することができます。

置換: 置換反応は、分子の特定の部位で起こり、さまざまな誘導体の生成につながります。

一般的な試薬と条件

This compoundの合成と修飾で使用される一般的な試薬には、以下が含まれます。

リン酸化剤: スフィンゴシンをリン酸化するのに使用されます。

酸化剤: 酸化反応で使用されます。

還元剤: 還元反応で使用されます。

生成される主要な生成物

これらの反応から生成される主要な生成物には、this compoundのさまざまなリン酸化および脱リン酸化誘導体が含まれ、それらは異なる生物学的活性を有する可能性があります。

科学研究の応用

化学: スフィンゴシン-1-リン酸受容体アゴニストを研究するためのモデル化合物として使用されます。

生物学: 免疫細胞のトラフィックと機能を調節する役割について調査されています。

医学: 炎症性腸疾患、臓器移植、その他の免疫媒介性疾患の治療のための治療薬として研究されています。

産業: 新しい免疫調節薬の開発における潜在的な用途。

類似化合物との比較

KRP-203 is similar to other sphingosine-1-phosphate receptor agonists, such as Fingolimod, Ozanimod, and Siponimod . this compound is unique in its specific binding affinity and pharmacokinetic properties, which may offer advantages in certain therapeutic applications . Similar compounds include:

Fingolimod: Another sphingosine-1-phosphate receptor agonist used in the treatment of multiple sclerosis.

Ozanimod: Used for treating ulcerative colitis and multiple sclerosis.

Siponimod: Primarily used for treating secondary progressive multiple sclerosis.

This compound’s unique properties make it a promising candidate for further research and development in the field of immunomodulation.

特性

IUPAC Name |

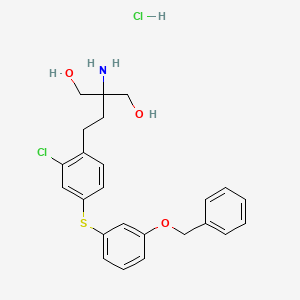

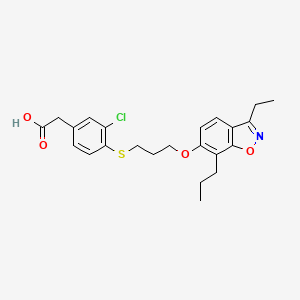

2-amino-2-[2-[2-chloro-4-(3-phenylmethoxyphenyl)sulfanylphenyl]ethyl]propane-1,3-diol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26ClNO3S.ClH/c25-23-14-22(10-9-19(23)11-12-24(26,16-27)17-28)30-21-8-4-7-20(13-21)29-15-18-5-2-1-3-6-18;/h1-10,13-14,27-28H,11-12,15-17,26H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYIFLDFUXIHOCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=CC=C2)SC3=CC(=C(C=C3)CCC(CO)(CO)N)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27Cl2NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

509088-69-1 | |

| Record name | 1,3-Propanediol, 2-amino-2-[2-[2-chloro-4-[[3-(phenylmethoxy)phenyl]thio]phenyl]ethyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=509088-69-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | KRP-203 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0509088691 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MOCRAVIMOD HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3YH0N35CE3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of KRP-203?

A1: this compound is a synthetic sphingosine-1-phosphate (S1P) receptor agonist with selectivity for the S1P receptor subtype 1 (S1P1). [, , , , , , , , , , , , ] Upon administration, this compound binds to S1P1 receptors on lymphocytes, leading to receptor internalization and downregulation. This process effectively sequesters lymphocytes within secondary lymphoid tissues, reducing their circulation in the blood and preventing infiltration into peripheral inflammatory sites. [, , , , ]

Q2: How does this compound's selectivity for S1P1 compare to other S1P receptor modulators?

A2: this compound exhibits higher selectivity for S1P1 compared to FTY720 (fingolimod), which targets multiple S1P receptor subtypes. This selectivity is thought to contribute to its reduced risk of bradycardia, a common side effect of FTY720. [, , ] Studies have shown that a tenfold higher dose of phosphorylated this compound is required to induce transient bradycardia in rats compared to phosphorylated FTY720.

Q3: How does this compound affect the immune response beyond lymphocyte trafficking?

A3: In addition to its effects on lymphocyte trafficking, this compound has been shown to modulate cytokine production by lymphocytes. Specifically, it inhibits the production of pro-inflammatory cytokines such as interferon-γ (IFN-γ), interleukin-12 (IL-12), and tumor necrosis factor-alpha (TNF-α) by colonic lymphocytes in a mouse model of colitis. Notably, this compound did not affect the production of IL-4, suggesting a selective modulation of the immune response.

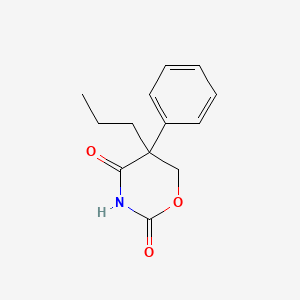

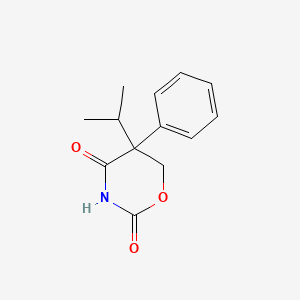

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C24H25ClNO3S+ • Cl−. The molecular weight is 462.4 g/mol.

Q5: How does the structure of this compound contribute to its S1P1 selectivity?

A5: Although the exact structural elements responsible for this compound's S1P1 selectivity are not fully elucidated in the provided research, it's known that subtle modifications in the chemical structure of S1P analogs can significantly impact their receptor subtype selectivity. Future research exploring structure-activity relationships is crucial to design more potent and selective S1P1 modulators with improved safety profiles.

Q6: What is known about the stability and formulation of this compound?

A6: The provided articles primarily focus on the in vivo efficacy and safety of this compound in various animal models. Detailed investigations regarding its stability under different conditions, formulation strategies to enhance stability, solubility, or bioavailability, and analytical method validation are not discussed in detail.

Q7: What is known about the pharmacokinetic profile of this compound?

A7: Limited information on the pharmacokinetic properties of this compound is available in the provided research. One study investigated the potential pharmacokinetic interaction between this compound and cyclosporine A (CsA) in a rat model. The results showed that co-administration of this compound with CsA did not significantly affect the pharmacokinetics of either drug, suggesting no major drug-drug interaction. Further research is needed to fully characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

Q8: What are the key findings regarding the in vitro and in vivo efficacy of this compound?

A8: Several studies have demonstrated the efficacy of this compound in various animal models of transplantation and autoimmune diseases:

- Rat skin and heart allografts: this compound significantly prolonged graft survival in both minor and major histocompatibility complex (MHC)-mismatched transplant models. It effectively suppressed both acute and chronic rejection, evidenced by reduced inflammatory cell infiltration, decreased expression of pro-fibrotic markers, and attenuated neointimal formation.

- Rat renal transplantation: this compound, in combination with a subtherapeutic dose of CsA, significantly prolonged renal allograft survival and improved graft function compared to CsA alone.

- Islet allotransplantation: In a mouse model, this compound effectively inhibited allogeneic rejection and showed a promising synergistic effect when combined with low-dose sirolimus. Importantly, this compound did not impair islet function or neovascularization, highlighting its potential advantage over calcineurin inhibitors.

- Chronic colitis: In IL-10 gene-deficient mice, a model of chronic colitis, this compound significantly reduced disease severity, prevented body weight loss, and suppressed pro-inflammatory cytokine production in the colon.

- Atherosclerosis: this compound administration in LDL receptor-deficient mice fed a high-cholesterol diet led to a substantial reduction in atherosclerotic lesion formation without affecting plasma lipid levels. This effect was associated with reduced T cell activation and macrophage infiltration in the aorta, as well as decreased production of inflammatory cytokines.

- Autoimmune myocarditis: this compound effectively attenuated the development of experimental autoimmune myocarditis in rats, highlighting its potential for treating autoimmune diseases.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![butyl N-[2-[4-[(2-ethyl-5,7-dimethylimidazo[4,5-b]pyridin-3-yl)methyl]phenyl]-4-(2-methylpropyl)phenyl]sulfonylcarbamate](/img/structure/B1673699.png)

![2-amino-2-methyl-N-[(2R)-1-(1-methylsulfonylspiro[2H-indole-3,4'-piperidine]-1'-yl)-1-oxo-5-phenylpentan-2-yl]propanamide](/img/structure/B1673700.png)

![2-[4-({[(3,5-Dichlorophenyl)amino]carbonyl}amino)phenoxy]-2-methylpropanoic acid](/img/structure/B1673716.png)

![(2S)-N-[(2S,3R)-2-amino-3-methylpentanoyl]-1-[(2R)-3-[3,3-bis(pyridazine-3-carbonyl)cyclohexyl]-2-(methylamino)propanoyl]-N-[(2R)-1-cyclohexyl-3-oxopropan-2-yl]-2,3-dihydropyrrole-2-carboxamide](/img/structure/B1673718.png)